molecular formula C9H13NO3 B046921 1-N-Alloc-4-piperidone CAS No. 306296-67-3

1-N-Alloc-4-piperidone

Cat. No.: B046921
CAS No.: 306296-67-3
M. Wt: 183.2 g/mol
InChI Key: TUEIRODWNWORRI-UHFFFAOYSA-N
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Safety and Hazards

1-N-Alloc-4-piperidone is considered hazardous. It is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

Piperidones, including 1-N-Alloc-4-piperidone, are of significant interest due to their unique biochemical properties and their role as precursors to the piperidine ring . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis of piperidone derivatives and their biological properties .

Preparation Methods

The synthesis of 1-N-Alloc-4-piperidone typically involves the protection of the amine group in piperidine with an allyl group. One common method is the reaction of piperidone with allyl chloroformate in the presence of a base such as triethylamine . The reaction conditions are generally mild, and the product can be purified through standard techniques such as distillation or recrystallization.

Industrial production methods for this compound are not extensively documented, but the compound can be synthesized on a larger scale using similar reaction conditions with appropriate scaling of reagents and equipment .

Properties

IUPAC Name

prop-2-enyl 4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-2-7-13-9(12)10-5-3-8(11)4-6-10/h2H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEIRODWNWORRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373332
Record name 1-N-Alloc-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306296-67-3
Record name 1-N-Alloc-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N-ALLOC-4-PIPERIDONE
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